molecular formula C9H8N2O2 B1457927 3-Acetyl-5-hydroxy-4-azaindole CAS No. 1260387-03-8

3-Acetyl-5-hydroxy-4-azaindole

Cat. No. B1457927
M. Wt: 176.17 g/mol
InChI Key: UADZBPZKUKILBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-hydroxy-4-azaindole (AHAA) is an organic compound that has been of increasing interest in the scientific community due to its potential applications in a range of fields. AHAA is a five-membered heterocyclic compound containing an acetyl, a hydroxy and an azaindole ring. It is a colorless solid that is insoluble in water. AHAA is a versatile compound with a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities, as well as potential applications in the fields of organic synthesis, drug delivery, and biotechnology.

Mechanism Of Action

The mechanism of action of 3-Acetyl-5-hydroxy-4-azaindole is not yet fully understood. It is believed that 3-Acetyl-5-hydroxy-4-azaindole interacts with proteins and enzymes in the body, leading to changes in their structure and function. It is also thought that 3-Acetyl-5-hydroxy-4-azaindole may act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Biochemical And Physiological Effects

3-Acetyl-5-hydroxy-4-azaindole has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-Acetyl-5-hydroxy-4-azaindole has been shown to have antimicrobial, antioxidant, and anti-inflammatory activities. It has also been shown to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, 3-Acetyl-5-hydroxy-4-azaindole has been shown to have a protective effect on the liver and kidneys, as well as a potential anti-cancer effect.

Advantages And Limitations For Lab Experiments

3-Acetyl-5-hydroxy-4-azaindole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its solubility in water makes it easy to use in aqueous solutions. In addition, its wide range of properties makes it useful for a variety of applications. However, 3-Acetyl-5-hydroxy-4-azaindole has some limitations for use in laboratory experiments. It is not very stable and is prone to degradation in the presence of light and heat. In addition, its low solubility in organic solvents makes it difficult to use in organic reactions.

Future Directions

The potential applications of 3-Acetyl-5-hydroxy-4-azaindole are still being explored, and there are many possible future directions for research. One possible direction is to further explore the biochemical and physiological effects of 3-Acetyl-5-hydroxy-4-azaindole, such as its antimicrobial, antioxidant, and anti-inflammatory activities. Another possible direction is to investigate the potential of 3-Acetyl-5-hydroxy-4-azaindole as a drug delivery system, as well as its potential applications in the fields of organic synthesis and biotechnology. In addition, further research could be done to better understand the mechanism of action of 3-Acetyl-5-hydroxy-4-azaindole and its potential therapeutic applications.

Scientific Research Applications

3-Acetyl-5-hydroxy-4-azaindole has been studied for its potential applications in a variety of scientific fields. In organic synthesis, 3-Acetyl-5-hydroxy-4-azaindole has been used as a building block for the synthesis of other compounds. In drug delivery, 3-Acetyl-5-hydroxy-4-azaindole has been used to improve the solubility of drugs, allowing for more efficient delivery to the target site. In biotechnology, 3-Acetyl-5-hydroxy-4-azaindole has been used to study the structure and function of proteins.

properties

IUPAC Name

3-acetyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-4-10-7-2-3-8(13)11-9(6)7/h2-4,10H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADZBPZKUKILBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-hydroxy-4-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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